molecular formula C15H27N3O3 B14781720 tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate

Cat. No.: B14781720
M. Wt: 297.39 g/mol
InChI Key: NTDGNDBPYIFROP-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a cyclopropylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Aminopropanoyl Group: The aminopropanoyl group is introduced via an amide bond formation reaction, typically using reagents such as carbodiimides or coupling agents.

    Attachment of the Cyclopropylcarbamate Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amine or carbamate groups, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-methylcarbamate
  • tert-butyl N-(1-aminopropan-2-yl)carbamate
  • tert-butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate

Uniqueness

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H27N3O3

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate

InChI

InChI=1S/C15H27N3O3/c1-10(16)13(19)17-8-7-12(9-17)18(11-5-6-11)14(20)21-15(2,3)4/h10-12H,5-9,16H2,1-4H3

InChI Key

NTDGNDBPYIFROP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC(C1)N(C2CC2)C(=O)OC(C)(C)C)N

Origin of Product

United States

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